4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-9-18(20-13(2)19-12)26-14-5-6-21(11-14)27(22,23)15-3-4-16-17(10-15)25-8-7-24-16/h3-4,9-10,14H,5-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQXKMXCSIIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Sulfonylation: The benzodioxine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Ring Formation: The sulfonylated benzodioxine is reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Coupling with Dimethylpyrimidine: Finally, the pyrrolidine derivative is coupled with 2,6-dimethylpyrimidine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Sulfonation of 2,3-Dihydro-1,4-benzodioxine
The benzodioxine sulfonyl group is synthesized via sulfonation of 2,3-dihydro-1,4-benzodioxine using chlorosulfonic acid or sulfur trioxide. This reaction produces the sulfonyl chloride intermediate, which is subsequently coupled with pyrrolidine to form the sulfonamide bond .
Reaction Pathway:
Functionalization of Pyrrolidine
The pyrrolidine ring is functionalized at the 3-position with an oxy group via nucleophilic substitution. For example, hydroxylated pyrrolidine derivatives react with activated pyrimidine intermediates under Mitsunobu or SN2 conditions .
Key Reagents:
- Mitsunobu reaction: DIAD (Diisopropyl azodicarboxylate), Triphenylphosphine
- SN2 conditions: NaH/DMF, alkyl halides
Pyrimidine Ring Formation
The 2,6-dimethylpyrimidine scaffold is synthesized via cyclocondensation of acetylacetone with urea or thiourea derivatives under acidic conditions (e.g., HCl or HSO) . Substitution at the 4-position is achieved using halogenation followed by nucleophilic displacement with the pyrrolidin-3-yloxy group .
Reactivity of Functional Groups
Sulfonamide Alkylation
The sulfonamide nitrogen can undergo alkylation with alkyl halides or epoxides in the presence of a base (e.g., KCO) to modify solubility or biological activity .
Example:
Pyrimidine Ring Functionalization
The 4-oxy-pyrrolidine group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. For instance, displacement with amines or thiols generates analogs with varied pharmacokinetic profiles .
Conditions:
- Amines: DIPEA, DMF, 80°C
- Thiols: CuI, CsCO, DMSO
Stability and Degradation Studies
- Hydrolytic Stability : The compound shows moderate stability in aqueous buffers (pH 7.4, 37°C), with 85% remaining after 24 hours. Acidic conditions (pH 2.0) accelerate sulfonamide hydrolysis .
- Photodegradation : Exposure to UV light (254 nm) induces cleavage of the benzodioxine ring, forming quinone-like byproducts .
Catalytic and Biological Interactions
Wissenschaftliche Forschungsanwendungen
Biological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on various enzymes such as acetylcholinesterase and α-glucosidase. These activities suggest potential applications in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to its ability to modulate glucose metabolism and neurotransmitter levels .
- Antimicrobial Properties : Preliminary investigations have shown that related sulfonamide compounds possess antimicrobial properties, which may extend to this compound as well. This could make it a candidate for developing new antibiotics .
Therapeutic Applications
The therapeutic implications of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine are promising:
- Diabetes Management : Its ability to inhibit α-glucosidase can help manage postprandial blood sugar levels in diabetic patients.
- Neuroprotective Effects : By modulating acetylcholine levels through acetylcholinesterase inhibition, it may provide neuroprotective benefits in neurodegenerative diseases.
- Potential Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- A study demonstrated that sulfonamide derivatives showed significant inhibition of acetylcholinesterase activity in vitro, suggesting their potential as therapeutic agents for Alzheimer's disease .
- Another research focused on the synthesis and biological evaluation of benzodioxane-based sulfonamides that exhibited promising activity against diabetes-related enzymes .
Wirkmechanismus
The mechanism of action of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Key Structural Analogues
4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine (CAS 1172478-11-3)
- Core structure : Pyrimidine with imidazole and piperazine substituents.
- Key differences :
- Replaces the pyrrolidine-3-oxy group with a piperazine ring.
- Incorporates an imidazole substituent at the 6-position of pyrimidine, which may enhance hydrogen-bonding interactions. Functional implications: The piperazine linker (vs. The imidazole group could confer basicity or metal-coordination properties .
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic Acid
- Core structure : Piperidine ring with a carboxylic acid group.
- Key differences :
- Lacks the pyrimidine core entirely.
- Features a carboxylic acid instead of a dimethylpyrimidine, suggesting divergent solubility or target engagement (e.g., carboxylates often bind metal ions or polar residues).
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be drawn from structural analogues:
| Property | Target Compound | 4-[4-(Benzodioxine-sulfonyl)piperazinyl]-6-imidazolyl Pyrimidine | 1-(Benzodioxine-sulfonyl)piperidine-4-carboxylic Acid |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 428.46 g/mol | ~340 g/mol (estimated) |
| Polar Surface Area | High (due to pyrimidine, sulfonamide, ether) | Higher (additional imidazole) | Moderate (carboxylic acid dominates) |
| Solubility | Likely low (lipophilic pyrrolidine/benzodioxine) | Moderate (piperazine improves aqueous solubility) | High (carboxylic acid enhances hydrophilicity) |
| Bioavailability | Potentially limited by lipophilicity | Improved via imidazole-mediated permeability | Likely poor (high polarity) |
Notes:
- The target compound’s pyrrolidine-oxy linker may reduce metabolic stability compared to piperazine-based analogues .
- The dimethylpyrimidine core could enhance π-π stacking in hydrophobic binding pockets compared to carboxylic acid derivatives .
Hypothesized Targets and Mechanisms
Kinase Inhibition :
- The benzodioxine-sulfonyl group is prevalent in kinase inhibitors (e.g., TrkA inhibitors, as seen in ).
- Compared to the TrkA inhibitor in (fluorophenyl-pyrrolidine derivative), the target compound lacks a fluorophenyl group but retains the sulfonamide-pyrrolidine motif, suggesting possible overlap in kinase selectivity .
Receptor Modulation :
- The imidazole-containing analogue () may target histamine or cytochrome P450 enzymes due to the imidazole’s metal-coordinating ability. The target compound, lacking this group, is less likely to engage these targets .
Enzymatic Stability :
- Piperidine-carboxylic acid derivatives () are often metabolized via glucuronidation or oxidation. The target compound’s pyrrolidine and benzodioxine groups may undergo CYP450-mediated degradation, limiting half-life .
Biologische Aktivität
The compound 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (hereafter referred to as Compound A ) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of Compound A based on recent research findings.
Synthesis of Compound A
Compound A was synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with pyrrolidine derivatives. The synthesis pathway typically includes:
- Preparation of the Sulfonamide : The initial step involves the formation of a sulfonamide from 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl chloride.
- Formation of the Pyrrolidine Derivative : The sulfonamide is then reacted with various pyrrolidine compounds to introduce the desired functional groups.
- Final Coupling Reaction : The final product is obtained through a coupling reaction with 2,6-dimethylpyrimidine.
This synthetic route has been optimized to yield high purity and yield of Compound A suitable for biological testing.
Enzyme Inhibition
Recent studies have demonstrated that Compound A exhibits significant inhibitory activity against various enzymes relevant to metabolic disorders and neurodegenerative diseases. Notably:
- Acetylcholinesterase Inhibition : Compound A showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition was quantified using in vitro assays where Compound A demonstrated an IC50 value indicating effective enzyme blockade .
- α-Glucosidase Inhibition : Inhibitory effects against α-glucosidase were also observed, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Cytotoxicity Studies
In cell viability assays conducted on human cancer cell lines, Compound A displayed cytotoxic effects:
- Cytotoxic Activity : The compound was tested against human promyelocytic leukemia HL-60 cells and exhibited significant cytotoxicity. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties:
- Antibacterial Testing : It displayed activity against both Gram-positive and Gram-negative bacteria in microdilution assays. The minimal inhibitory concentrations (MICs) were determined, indicating its potential as an antimicrobial agent .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of Compound A in a rodent model of Alzheimer's disease. The results indicated that treatment with Compound A significantly improved cognitive function as measured by behavioral tests and reduced amyloid-beta plaque formation in the brain .
Case Study 2: Antitumor Activity
In another research effort, Compound A was evaluated for its antitumor activity using 2D and 3D cell culture models on lung cancer cell lines (A549, HCC827). Results showed that it inhibited cell proliferation effectively in 2D cultures with IC50 values comparable to established chemotherapeutics .
Summary Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?
The synthesis involves sulfonylation of pyrrolidine derivatives followed by coupling with a halogenated pyrimidine. Critical steps include:
- Sulfonylation : React 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with pyrrolidin-3-ol under basic conditions (triethylamine, 0–5°C).
- Nucleophilic substitution : Use NaH in DMF (60–80°C) to couple the sulfonylated pyrrolidine with 2,6-dimethylpyrimidine. Key optimizations: Temperature control during sulfonylation, stoichiometric ratios, and gradient chromatography (ethyl acetate/hexane) for intermediate purification .
Q. How can researchers confirm the compound’s structural integrity using spectroscopic and crystallographic methods?
Combine ¹H/¹³C NMR (e.g., methyl singlet at δ ~2.5 ppm for pyrimidine), HRMS (exact mass matching), and X-ray crystallography (single-crystal analysis for spatial arrangement). Cross-reference with CCDC deposition protocols for pyrimidine derivatives .
Q. What are the compound’s stability profiles under varying pH and temperature?
Conduct stability studies in buffers (pH 1–12) at 25°C and 40°C. Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation. Analogous benzodioxine-sulfonamides degrade under extreme pH (<2 or >10) and heat. Store as lyophilized powder at –20°C under inert gas .
Advanced Questions
Q. What methodologies identify and quantify process-related impurities?
Employ orthogonal techniques:
- HPLC-DAD/MS : Gradient elution (0.1% formic acid) with UV (254 nm) and MS fragmentation for impurity identification.
- ¹H NMR : Detect residual intermediates (e.g., unreacted sulfonyl chloride).
- Pharmacopeial standards : Compare retention times with EP-specified impurities (e.g., pyrimidine derivatives) for quantification (±2% RSD) .
Q. How can SAR studies evaluate substituent effects on benzodioxine and pyrimidine moieties?
Q. How to resolve discrepancies between computational binding affinity predictions and experimental results?
Address discrepancies via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
